molecular formula C17H13Cl3N4O B149754 N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride CAS No. 1049743-58-9

N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride

Cat. No. B149754
M. Wt: 395.7 g/mol
InChI Key: QTDCBADLGJZBHP-UHFFFAOYSA-N
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Description

The compound "N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride" is a chemical entity that has been synthesized and studied for its potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes or pyridines. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting p-/m-/o-pyridinecarbonyl chlorides with p-/m-/o-aminochlorobenzenes . Similarly, novel carboxamides were prepared by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides . The synthesis of the compound of interest could potentially follow a similar pathway, involving the formation of an amide bond between the pyridinecarboxamide moiety and the chlorinated indole structure.

Molecular Structure Analysis

The molecular structure of related compounds shows a range of interactions, including hydrogen bonding and halogen interactions. For example, the N-(chlorophenyl)pyridinecarboxamides exhibit hydrogen bonding and are structurally similar to their halogenated and methylated analogs . The molecular structure of the compound of interest would likely exhibit similar interactions, which could influence its planarity and overall molecular geometry.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with various nucleophiles. Dichlorotetrazolo(1,5-a)pyridine undergoes reactions with dialkylamines to afford pyridylformamidines, which can hydrolyze to formamides . The compound of interest may also undergo reactions with nucleophiles, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular symmetry and lattice energy, as demonstrated by the melting temperatures of the N-(chlorophenyl)pyridinecarboxamides . The compound of interest would also have specific melting points and solubility characteristics that could be predicted based on its molecular structure and intermolecular interactions.

Relevant Case Studies

While the provided papers do not include case studies on the exact compound, they do report on the antimicrobial activity of similar compounds . These studies show that the synthesized carboxamides exhibit significant activity against bacterial and fungal strains, suggesting that the compound of interest may also possess biological activities worth exploring.

Scientific Research Applications

Synthesis Methods

  • C-14 Labeling : This compound has been synthesized using C-14 labeling for research purposes, indicating its potential in biochemical studies. The synthesis involved [14C]-paraformaldehyde, highlighting a method for producing radiolabeled compounds for scientific research (Li & Prakash, 2005).

  • Synthesis with C-14 and C-13, H-2 Labeling : Another study demonstrates the synthesis of an IKK inhibitor variant of this compound using [14C]-barium carbonate and [1,2,3,4-13C4]-ethyl acetoacetate, showing advanced techniques for creating labeled compounds for detailed molecular investigations (Li, Plesescu & Prakash, 2006).

Chemical Modification and Pharmacological Potential

  • Modification for Analgesic Activity : A study on the modification of a related compound, BCTC, led to the discovery of an analog with improved pharmacological profile. This suggests potential pharmacological applications for similarly structured compounds, including the subject compound (Nie et al., 2020).

Advanced Chemical Transformations

  • Bischler-Napieralski Reaction : The compound's derivatives have been synthesized using the Bischler-Napieralski reaction, demonstrating its utility in complex organic synthesis processes (Bobowski, 1983).

  • Cyclodesulfurization Reactions : Studies on thioamides have shown the successful cyclodesulfurization to produce derivatives of the compound, indicating its versatility in chemical synthesis (Omar & Yamada, 1966).

Biomedical Research

  • Metabolism Studies : This compound's structural analogs have been studied for their metabolism in human hepatocytes, providing insights into how related compounds might be metabolized in the human body (Bellamri et al., 2017).

Safety And Hazards

The compound has been classified under GHS07 for safety . The signal word for this compound is “Warning” and it has Hazard Statement H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDCBADLGJZBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride
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N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride
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N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride
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N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride
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N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride

Citations

For This Compound
3
Citations
EM King, M Kaur, W Gong, CF Rider, NS Holden… - … of Pharmacology and …, 2009 - ASPET
The mRNA-destabilizing protein tristetraprolin (TTP) negatively regulates adenine- and uridine-rich element (ARE)-containing mRNAs. In A549 pulmonary cells, TTP mRNA and both a …
Number of citations: 65 jpet.aspetjournals.org
ZJ Sun, G Chen, W Zhang, X Hu, Y Liu, Q Zhou… - Molecular …, 2011 - ASPET
Adenoid cystic carcinoma (ACC) is a highly malignant tumor that is generally unresponsive or only weakly responsive to the currently available antineoplastic agents. Thus, novel …
Number of citations: 70 molpharm.aspetjournals.org
V Rajasekaran - 2014 - publications.aston.ac.uk
Tissue transglutaminase (TG2) has been suggested to be a key player in the progression and metastasis of chemoresistant breast cancer. One of the foremost survival signalling …
Number of citations: 6 publications.aston.ac.uk

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